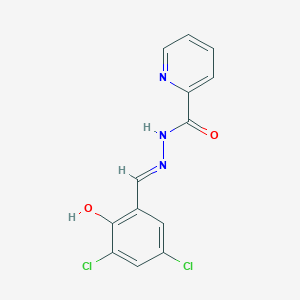![molecular formula C23H26ClNO B6084049 9-[5-(1-piperidinyl)-3-pentyn-1-yl]-9H-fluoren-9-ol hydrochloride](/img/structure/B6084049.png)
9-[5-(1-piperidinyl)-3-pentyn-1-yl]-9H-fluoren-9-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[5-(1-piperidinyl)-3-pentyn-1-yl]-9H-fluoren-9-ol hydrochloride, commonly known as FFA-1, is a synthetic compound that has gained significant attention in the scientific community for its potential therapeutic applications. FFA-1 is a selective agonist of the free fatty acid receptor 1 (FFA1), which is a G protein-coupled receptor that is primarily expressed in pancreatic beta cells, adipose tissue, and immune cells.
Wissenschaftliche Forschungsanwendungen
FFA-1 has been studied extensively for its potential therapeutic applications in diabetes, obesity, and inflammation. FFA-1 is primarily expressed in pancreatic beta cells, where it plays a critical role in insulin secretion. Several studies have shown that FFA-1 agonists can improve glucose tolerance and insulin secretion in animal models of diabetes. FFA-1 has also been implicated in the regulation of adipose tissue metabolism and inflammation. FFA-1 agonists have been shown to reduce adipose tissue inflammation and improve insulin sensitivity in obese animal models.
Wirkmechanismus
FFA-1 is a G protein-coupled receptor that is activated by long-chain free fatty acids, such as palmitic acid and oleic acid. Upon activation, FFA-1 stimulates the production of intracellular second messengers, such as cAMP and IP3, which in turn regulate insulin secretion and adipose tissue metabolism. FFA-1 is also involved in the regulation of immune cell function and inflammation.
Biochemical and Physiological Effects:
FFA-1 agonists have been shown to improve glucose tolerance and insulin secretion in animal models of diabetes. FFA-1 agonists also reduce adipose tissue inflammation and improve insulin sensitivity in obese animal models. FFA-1 has also been implicated in the regulation of immune cell function and inflammation, suggesting that FFA-1 agonists may have potential therapeutic applications in inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
FFA-1 agonists have several advantages for lab experiments, including their selectivity for FFA-1 and their ability to activate downstream signaling pathways. However, FFA-1 agonists can be difficult to synthesize and purify, which can limit their availability for research purposes. Additionally, FFA-1 agonists may have off-target effects on other G protein-coupled receptors, which can complicate experimental results.
Zukünftige Richtungen
FFA-1 agonists have shown promise as potential therapeutics for diabetes, obesity, and inflammation. Future research should focus on developing more potent and selective FFA-1 agonists, as well as investigating the long-term effects of FFA-1 activation on metabolic and immune function. Additionally, FFA-1 agonists may have potential applications in other diseases, such as cancer and neurodegenerative disorders, which warrant further investigation.
Synthesemethoden
The synthesis of FFA-1 involves several steps, including the coupling of a piperidine derivative with a pentynyl group, followed by a palladium-catalyzed coupling reaction with fluorenone. The resulting compound is then reduced to yield FFA-1. The synthesis of FFA-1 is a complex process that requires expertise in organic synthesis and purification techniques.
Eigenschaften
IUPAC Name |
9-(5-piperidin-1-ylpent-3-ynyl)fluoren-9-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO.ClH/c25-23(15-7-1-8-16-24-17-9-2-10-18-24)21-13-5-3-11-19(21)20-12-4-6-14-22(20)23;/h3-6,11-14,25H,2,7,9-10,15-18H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOPEOATOINCGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CCCC2(C3=CC=CC=C3C4=CC=CC=C42)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(5-Piperidin-1-ylpent-3-ynyl)fluoren-9-ol;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methoxyphenyl)-3-[1-(2-methyl-3-furoyl)-3-piperidinyl]propanamide](/img/structure/B6083974.png)
![2-[1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-3-piperidinyl]-1,3-benzoxazole](/img/structure/B6083978.png)
![N-(2-allyl-2-hydroxy-1-methyl-4-penten-1-yl)-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6083983.png)
![3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone](/img/structure/B6083985.png)
![3-[2-(1-azocanyl)-2-oxoethyl]-4-isopropyl-2-piperazinone](/img/structure/B6083991.png)
![11-(2-furyl)-10-hexanoyl-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6084002.png)
![N-(4-ethoxyphenyl)-2-[(4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6084005.png)

![6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B6084014.png)

![N-[1-(3-cyclohexen-1-ylmethyl)-1H-pyrazol-5-yl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B6084027.png)
![N-(4-{2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide](/img/structure/B6084039.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B6084041.png)
![1-(3-methoxyphenyl)-N-methyl-N-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}ethanamine](/img/structure/B6084066.png)